3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1-{2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL}-5-METHYL-1H-PYRAZOL-3-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Overview
Description
3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1-{2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL}-5-METHYL-1H-PYRAZOL-3-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorinated aromatic ring, a pyrazole moiety, and an isoxazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1-{2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL}-5-METHYL-1H-PYRAZOL-3-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be outlined as follows:
Formation of the Chlorinated Aromatic Intermediate: The starting material, 5-chloro-2,4-dimethoxybenzene, undergoes nitration followed by reduction to yield 5-chloro-2,4-dimethoxyaniline.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized by reacting 1,3-diketone with hydrazine hydrate under acidic conditions to form 5-methyl-1H-pyrazole.
Coupling of Intermediates: The chlorinated aromatic intermediate is coupled with the pyrazole intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Isoxazole Ring: The final step involves the cyclization of the coupled product with hydroxylamine hydrochloride to form the isoxazole ring, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1-{2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL}-5-METHYL-1H-PYRAZOL-3-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests possible activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1-{2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL}-5-METHYL-1H-PYRAZOL-3-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s diverse functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- 5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-4,5-dihydro-5-isoxazolecarboxamide
Uniqueness
The uniqueness of 3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1-{2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL}-5-METHYL-1H-PYRAZOL-3-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE lies in its combination of functional groups and structural features. The presence of the chlorinated aromatic ring, pyrazole moiety, and isoxazole ring in a single molecule provides a unique platform for diverse chemical reactions and biological interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O6/c1-13-7-21(27-29(13)12-22(30)25-11-14-5-4-6-34-14)26-23(31)20-9-17(28-35-20)15-8-16(24)19(33-3)10-18(15)32-2/h4-8,10,20H,9,11-12H2,1-3H3,(H,25,30)(H,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASILCIPYOTHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CO2)NC(=O)C3CC(=NO3)C4=CC(=C(C=C4OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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